molecular formula C21H23NO3 B1354243 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one CAS No. 868361-89-1

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one

Numéro de catalogue: B1354243
Numéro CAS: 868361-89-1
Poids moléculaire: 337.4 g/mol
Clé InChI: IUVRAAHOJCKZJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structural motif for developing novel biologically active substances. The spiro[chromane-2,4'-piperidine] scaffold is recognized as an important pharmacophore and a key structural component in many drugs and drug candidates . This specific derivative, featuring a benzyl group at the 1'-position and a methoxy group at the 7-position, serves as a versatile building block for the synthesis of more complex molecules aimed at various therapeutic targets. The chromanone core is a prerogative therapeutic scaffold, and its derivatives are widely studied for their diverse biological activities . As a spirocyclic compound, it provides a three-dimensional structural complexity that can be advantageous in drug discovery for achieving selectivity and optimizing properties. Researchers utilize this compound and its derivatives to explore structure-activity relationships (SAR), leading to advances in the discovery of new therapeutic agents . This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRAAHOJCKZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467915
Record name 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868361-89-1
Record name 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Kabbe Condensation Approach

  • Starting Materials: 2-hydroxyacetophenone derivatives (bearing substituents such as methoxy at the 7-position) and N-benzyl-4-piperidone.
  • Catalysts: Pyrrolidine or bifunctional organocatalysts such as pyrrolidine/butanoic acid in DMSO.
  • Conditions: Reflux in ethanol or room temperature in DMSO, reaction times ranging from 1.5 to 12 hours.
  • Outcome: Formation of the spiro[chromane-2,4'-piperidine]-4-one core with high yields (80-96%).

This method is favored for its operational simplicity and high efficiency. The presence of the benzyl group on the piperidine nitrogen is introduced either by using N-benzyl-4-piperidone as the starting ketone or by subsequent N-alkylation steps.

Microwave-Assisted Solvent-Free Synthesis

  • Method: Microwave irradiation of 2-hydroxyacetophenone and cyclic ketones in the presence of basic resins such as Amberlite IRA 400 or benzyltrimethylammonium hydroxide (Triton-B).
  • Conditions: 800 W microwave power, 5-8 minutes reaction time.
  • Advantages: Rapid synthesis with excellent yields (80-95%), environmentally friendly due to solvent-free conditions.

This approach accelerates the formation of the spirocyclic ring and is suitable for synthesizing various substituted spirochromanones, including those with methoxy substituents.

Specific Preparation of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Description Yield (%)
1 Formation of N-benzyl-4-piperidone N-benzylation of 4-piperidone with benzyl halide under basic conditions Introduces benzyl group on piperidine nitrogen 70-85
2 Kabbe condensation 2-hydroxy-7-methoxyacetophenone + N-benzyl-4-piperidone, pyrrolidine/butanoic acid, DMSO, rt, 1.5-3 h Cyclization to form spiro[chromane-2,4'-piperidine]-4-one core with methoxy substituent at 7-position 80-96
3 Purification Recrystallization or chromatographic techniques Isolation of pure spiro compound

Detailed Reaction Conditions

  • N-Benzylation: 4-piperidone is reacted with benzyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate in DMF or acetone at 0–5 °C to room temperature, yielding N-benzyl-4-piperidone.
  • Kabbe Condensation: The N-benzyl-4-piperidone is then condensed with 2-hydroxy-7-methoxyacetophenone in the presence of pyrrolidine and butanoic acid as a bifunctional organocatalyst in DMSO at room temperature for 1.5 to 3 hours. This step forms the spirocyclic chromane-piperidine core.
  • Workup: The reaction mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.

Alternative Synthetic Routes and Modifications

Acid-Catalyzed Cyclization

  • Using strong acids such as trifluoromethane sulfonic acid at elevated temperatures (e.g., 130 °C) can promote cyclization of suitable intermediates to form spirocyclic compounds.
  • This method is less commonly used for the benzylated derivatives due to potential side reactions but is effective for related spiroisoquinoline-piperidine systems.

Reductive Amination and Functional Group Transformations

  • The ketone group at the 4-position of the piperidine ring can be further functionalized by reductive amination with amines in the presence of reducing agents like sodium cyanoborohydride.
  • Nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., sodium borohydride) can modify the ketone functionality to diversify the compound library.

Research Findings and Yield Data Summary

Method Catalyst/Conditions Reaction Time Yield (%) Notes
Kabbe condensation (pyrrolidine/butanoic acid) DMSO, rt, 1.5-3 h 1.5-3 h 80-96 High yield, mild conditions, suitable for methoxy-substituted derivatives
Microwave-assisted synthesis Amberlite IRA 400 resin, solvent-free, 800 W MW 5-8 min 80-95 Rapid, green chemistry approach, excellent yields
Acid-catalyzed cyclization Trifluoromethane sulfonic acid, 130 °C 4 h 58-70 Effective for related spiro compounds, moderate yield
N-Benzylation of piperidone Benzyl halide, NaH or K2CO3, DMF/acetone 0–5 °C to rt 70-85 Essential step to introduce benzyl group on piperidine nitrogen

Analyse Des Réactions Chimiques

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Applications De Recherche Scientifique

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: This compound is used in studies investigating the interactions between spirocyclic structures and biological targets, such as enzymes and receptors.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and pain management.

    Industry: The unique chemical properties of this compound make it valuable in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent σ1 receptor ligand, which plays a role in modulating pain perception and neuroprotection . The binding of this compound to the σ1 receptor can inhibit its activity, leading to analgesic effects and potential therapeutic benefits in treating neuropathic pain.

Comparaison Avec Des Composés Similaires

Sulfonyl-Bridged Spiro Derivatives

Compound 106 (Scheme 31 in ), a spiro[chromane-2,4'-piperidine]-4-one derivative with a sulfonyl bridge, exhibits potent cytotoxicity against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines, with IC${50}$ values ranging from 0.31 to 5.62 µM . In contrast, the target compound lacks direct IC${50}$ data but shares structural motifs (spiro core, methoxy group) associated with apoptosis induction and kinase inhibition in related analogs .

ADL5859 and Analogs

ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide) is a structurally related compound with dual applications in pain management and cancer therapy. Its hydroxyl and benzamide substituents enhance solubility and target engagement compared to the methoxy-benzyl group in the target compound .

Antitubercular Derivatives

Novel spiro[chromane-2,4'-piperidin]-4-one derivatives demonstrate anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MICs) in the low micromolar range. Substituents like halogenated aryl groups improve membrane permeability and target affinity compared to the methoxy group in the target compound .

Antibacterial and Antifungal Derivatives

Spirobenzopyran-4-ones with aryl-sulfonylphenylpropanoate side chains (e.g., Scheme 15 in ) show broad-spectrum activity against E. coli, S. aureus, and C. albicans. The sulfonyl group enhances electrostatic interactions with microbial enzymes, a feature absent in the target compound .

GPR119 Agonists for Diabetes

Spiro[chromane-2,4'-piperidine] derivatives act as G-protein-coupled receptor 119 (GPR119) agonists, stimulating insulin secretion in type 2 diabetes models. Substituents like fluorinated benzoxazines optimize oral bioavailability and receptor binding, differing from the target compound’s benzyl-methoxy motif .

CNS-Targeted Analogs

The target compound’s benzyl group may enhance blood-brain barrier penetration, a trait exploited in CNS-active spiro derivatives. For example, 4-hydroxy-4-methylpiperidine-1-carboxylic acid benzothiazole amides () modulate neurotransmitter receptors for neuroprotection and schizophrenia treatment .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Target Activity/IC$_{50}$ Reference
1'-Benzyl-7-methoxy-spiro Benzyl (1'), methoxy (7) Antitumor, CNS Lead compound (no IC$_{50}$)
Compound 106 Sulfonyl bridge MCF-7, A2780, HT-29 0.31–5.62 µM
ADL5859 Hydroxyl, benzamide Pain, cancer Not reported
Anti-TB derivatives Halogenated aryl groups M. tuberculosis MIC < 10 µM
GPR119 agonists Fluorinated benzoxazines Type 2 diabetes In vivo efficacy

Key SAR Insights :

  • Spiro Core : Conformational rigidity improves target selectivity across therapeutic areas .
  • Substituent Effects :
    • Methoxy Groups : Enhance solubility and moderate electron-donating effects for kinase inhibition .
    • Sulfonyl/Halogen Groups : Increase potency in antimicrobial and anticancer contexts via polar interactions .
    • Benzyl Groups : Improve lipophilicity for CNS penetration but may reduce aqueous solubility .

Activité Biologique

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one (CAS No. 868361-89-1) is a spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural properties, this compound is being investigated for various pharmacological applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO3C_{21}H_{23}NO_3 with a molecular weight of approximately 337.41 g/mol. The compound features a spiro configuration that combines a chromane ring with a piperidine moiety, contributing to its biological activity.

PropertyValue
CAS Number868361-89-1
Molecular FormulaC21H23NO3
Molecular Weight337.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been identified as a potent ligand for the σ1 receptor, which is known to play a crucial role in modulating pain perception and providing neuroprotection. This interaction suggests potential applications in treating neurological disorders and chronic pain conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives related to spirocyclic compounds, including this compound. The compound exhibits significant cytotoxic effects against several cancer cell lines.

  • Cell Viability Assays : The MTT assay has been employed to assess cell viability in response to treatment with this compound. Results indicate that it can effectively inhibit cell proliferation, with IC50 values comparable to other known anticancer agents.
  • Mechanistic Insights : The compound's ability to induce apoptosis and cell cycle arrest has been documented. For instance, it has been shown to increase the G2/M phase cell population in cancer cells, suggesting that it may interfere with the cell division process.
Cell LineIC50 (µM)Mechanism of Action
HT-29<10Induction of apoptosis
HCT116<15G2/M phase arrest
Caco-2<12Cytotoxicity via ROS generation

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Its action on the σ1 receptor suggests a role in protecting neurons from oxidative stress and excitotoxicity.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Pain Modulation : A recent investigation demonstrated that treatment with this compound significantly reduced pain responses in animal models, supporting its potential as an analgesic agent.
  • Antitumor Efficacy : In vitro studies showed that this compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Used to confirm regiochemistry and substituent orientation. For example, DMSO-d6 resolves proton environments near the spiro junction and methoxy group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., Agilent 6230 TOF LC/MS) with accuracy ≤5 ppm .
  • TLC Monitoring : Ensures reaction progression and purity using GF254 plates .
    Advanced : X-ray crystallography can resolve spirocyclic conformation, though no data is yet reported for this derivative .

How is the anticancer activity of this compound evaluated in preliminary screening, and what cell lines are most responsive?

Q. Basic

  • MTT Assay : Standard for cytotoxicity screening. Derivatives of spiro[chromane-2,4'-piperidine]-4-one show IC50 values against HL-60 (leukemia), MOLT-4 (lymphoma), and MCF-7 (breast cancer) cells .
  • Key Findings : Chromane-2,4-dione scaffolds (e.g., compound 13) exhibit superior potency (IC50 = 24.4 μM in MOLT-4) compared to chromen-4-one analogs .

What structural modifications enhance the compound's bioactivity, and how do substituents influence target selectivity?

Q. Advanced

  • Quinoline Moieties : Coupling with quinoline-4-carboxylic acids improves acetyl-CoA carboxylase (ACC) inhibition, critical for cancer metabolism .
  • Sulfonamide-Pyrimidine Hybrids : Derivatives like 10-(6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidine]-4-one show dual activity against Plasmodium falciparum and cancer targets .
  • Methoxy Positioning : The 7-methoxy group enhances lipophilicity and membrane permeability, as seen in HDAC inhibitors like spirocycle 30d (oral bioavailability >50%) .

How can molecular docking elucidate the compound's interaction with enzymatic targets like HDAC or ACC?

Q. Advanced

  • Docking Workflow :
    • Protein Preparation : Retrieve HDAC8 (PDB: 1T69) or ACC1 (homology model) structures.
    • Ligand Optimization : Minimize energy of the spirocyclic scaffold using Gaussian03.
    • Binding Site Analysis : Identify key residues (e.g., Zn²⁺ in HDAC) for hydroxamic acid coordination .
  • Case Study : Spiro[chromane-2,4'-piperidine] hydroxamates show nanomolar HDAC inhibition (IC50 = 12 nM) via chelation of the catalytic zinc ion .

What in vivo models validate the pharmacokinetics and efficacy of this compound?

Q. Advanced

  • Murine Xenograft Models : HCT-116 colorectal tumors in mice treated with 30 mg/kg spirocycle 30d orally show 60% tumor growth inhibition over 21 days .
  • Pharmacokinetic Parameters :
    • Bioavailability : 55% (oral) due to methoxy-enhanced absorption.
    • Half-Life : ~4.2 hours in plasma, necessitating QD dosing .

How can researchers reconcile contradictory data on cytotoxicity across studies?

Q. Advanced

  • Source Analysis : Variability in IC50 values (e.g., 24–68 μM) may arise from:
    • Cell Line Heterogeneity : MOLT-4 (lymphoma) vs. MCF-7 (breast) differ in metabolic pathways .
    • Assay Conditions : Serum concentration, incubation time, and MTT reduction kinetics .
  • Mitigation : Standardize protocols (e.g., 24-hour serum starvation) and validate with orthogonal assays (e.g., ATP-based viability) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.